

FM-381: A Covalent Reversible Inhibitor of JAK3

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Compound of Interest		
Compound Name:	FM-381	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective chemical probe that acts as a covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] Its unique mechanism of action, targeting a non-catalytic cysteine residue, Cys909, confers exceptional selectivity over other members of the JAK family.[1][4] This technical guide provides a comprehensive overview of **FM-381**, including its target protein and binding site, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effect on the JAK/STAT signaling pathway.

Target Protein and Binding Site

The primary protein target of **FM-381** is Janus kinase 3 (JAK3), a member of the cytoplasmic tyrosine kinase family.[4] Unlike other JAK family members (JAK1, JAK2, and TYK2) which are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for immune cell development and function.[4]

FM-381 exhibits a covalent reversible binding mode, targeting the unique Cys909 residue located at the gatekeeper position +7 in the ATP-binding site of JAK3.[4] This covalent interaction is key to its high potency and selectivity. A co-crystal structure of **FM-381** with the kinase domain of JAK3 (PDB ID: 5LWM) has been determined, revealing the details of its non-covalent binding mode where a covalent bond with Cys909 is not formed.[4][5] This structure shows the pyrrolopyridine hinge-binding motif forming canonical hydrogen bonds with the hinge



backbone, and the nitrile group inducing a pocket by reorienting two conserved arginine residues (R953 and R911).[4]

Quantitative Data

The potency and selectivity of **FM-381** have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency and Selectivity of FM-381

Target	IC50 (pM)	Selectivity vs. JAK3 (fold)	Assay Type
JAK3	127[1][3][6]	-	Radiometric Assay[4]
JAK1	52,000[7]	410[1][2]	Radiometric Assay[4]
JAK2	346,000[5]	2700[1][2]	Radiometric Assay[4]
TYK2	459,000[5]	3600[1][2]	Radiometric Assay[4]

Table 2: Cellular Activity of FM-381

Assay	Cell Type	Endpoint	EC50 (nM)
NanoBRET Assay	HeLa cells	Target Engagement	100[4]
IL-2 Stimulated STAT5 Phosphorylation	Human CD4+ T Cells	Inhibition	~100[4][8]

Table 3: Kinase Selectivity Profile of FM-381

Kinase Panel Size	FM-381 Concentration	Number of Significantly Inhibited Off-Target Kinases (>50% inhibition)
410	100 nM	0[2][4]
410	500 nM	11[2][6]



Experimental Protocols Radiometric Kinase Assay (for IC50 determination)

This assay quantifies the enzymatic activity of JAK kinases by measuring the incorporation of radioactive phosphate from [y-33P]ATP into a substrate peptide.

- Reaction Setup: Prepare a reaction mixture containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, and assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).[9]
- Inhibitor Addition: Add serial dilutions of FM-381 or DMSO (vehicle control) to the reaction mixture.
- Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km value for each enzyme (e.g., 10 μM).[4]
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Termination and Detection: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate. Wash the filters to remove unincorporated [y-33P]ATP.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each FM-381 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of **FM-381** to JAK3 within living cells.

- Cell Preparation: Co-transfect HeLa cells with plasmids encoding for JAK3 fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the JAK3 active site.
- Compound Treatment: Add varying concentrations of FM-381 or a negative control compound (e.g., FM-479) to the cells and incubate.[4][10]



- BRET Measurement: Add the NanoLuc® substrate to the cells. If the tracer is bound to JAK3-NanoLuc®, energy transfer (BRET) occurs upon substrate addition, generating a fluorescent signal. If **FM-381** displaces the tracer, the BRET signal is reduced.
- Data Analysis: Measure both the luciferase and fluorescent signals. The BRET ratio is calculated by dividing the fluorescence signal by the luciferase signal. The EC50 value is determined from the dose-dependent decrease in the BRET signal.[4]

STAT Phosphorylation Assay (Western Blot)

This assay assesses the functional effect of **FM-381** on the JAK3 signaling pathway in cells.

- Cell Culture and Treatment: Culture human CD4+ T cells and incubate with various concentrations of FM-381 or DMSO for 1 hour.[2]
- Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as
 Interleukin-2 (IL-2), for 30 minutes to induce STAT5 phosphorylation.[2][6] As a control for
 selectivity, stimulate separate sets of cells with a cytokine that does not depend on JAK3, like
 IL-6, which activates STAT3.[6]
- Cell Lysis: Lyse the cells to extract total protein.
- Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. Use corresponding antibodies for pSTAT3 and total STAT3 as controls.
- Detection: Use secondary antibodies conjugated to a fluorescent dye or an enzyme (e.g., HRP) for visualization with an infrared imaging system or chemiluminescence detector.[2]
- Analysis: Quantify the band intensities for pSTAT5 and normalize to total STAT5. Determine
 the concentration-dependent inhibition of STAT5 phosphorylation by FM-381.

Signaling Pathway and Mechanism of Action



FM-381 inhibits the JAK/STAT signaling pathway, which is critical for cytokine-mediated immune responses.

Cytokine (e.g., IL-2) Binding Cell Membrane Cytokine FM-381 Receptor Inhibition Activation (Cys909) Cytoplasm JAK3 Activation Phosphorylation Trans-phosphorylation Trans-phosphorylation STAT5 JAK1 pSTAT5 Dimerization STAT5 Dimer Translocation Nucleus Gene Transcription

JAK/STAT Signaling Pathway Inhibition by FM-381



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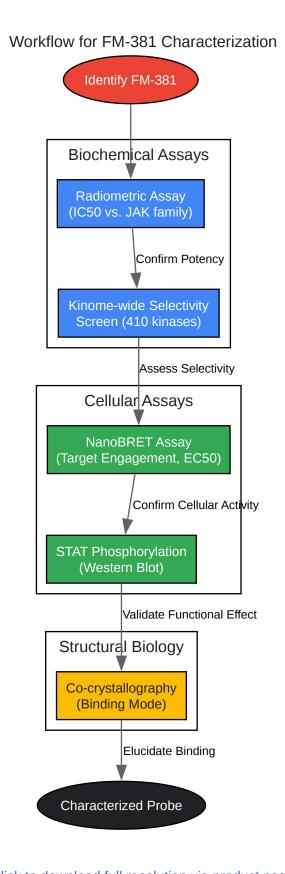
Caption: **FM-381** inhibits JAK3, blocking STAT5 phosphorylation and downstream gene transcription.

Upon cytokine binding, receptor-associated JAKs, such as JAK3 and JAK1, are brought into close proximity, leading to their activation through trans-phosphorylation.[4] Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. **FM-381**, by covalently binding to Cys909 in JAK3, allosterically inhibits its kinase activity, thereby preventing the phosphorylation of STAT5 and blocking the downstream signaling cascade.[6]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for characterizing a selective kinase inhibitor like **FM-381**.





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Caption: A logical workflow for the comprehensive characterization of the kinase inhibitor **FM-381**.

This workflow begins with initial biochemical assays to determine the potency and selectivity of the compound. Positive hits are then subjected to broader kinase panel screening to assess off-target effects. Subsequently, cellular assays are employed to confirm target engagement and functional inhibition in a physiological context. Finally, structural biology techniques like X-ray crystallography are used to elucidate the precise binding mode of the inhibitor to its target protein. This multi-faceted approach provides a robust characterization of the chemical probe.

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